N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S.ClH/c1-24(2)8-3-9-25(21-23-16-6-5-15(22)13-19(16)29-21)20(26)14-4-7-17-18(12-14)28-11-10-27-17;/h4-7,12-13H,3,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYNIZGCIUSMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial properties, structural characteristics, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 451.0 g/mol. The structure includes a dimethylamino propyl group and a fluorinated benzothiazole moiety, which are believed to enhance its solubility and bioavailability compared to other derivatives. The presence of these functional groups may contribute to its biological activity by improving membrane permeability and interaction with biological targets.
Antibacterial Properties
Research indicates that compounds with similar benzothiazole structures exhibit significant antibacterial activity. Specifically, this compound has shown promising effects against various bacterial strains, including:
- Clostridioides difficile
- Staphylococcus aureus
- Escherichia coli
The dimethylamino group enhances the compound's ability to penetrate bacterial membranes, facilitating its uptake into cells and thereby increasing its effectiveness as an antibacterial agent .
The mechanism by which this compound exerts its antibacterial effects is not yet fully elucidated. However, studies suggest that it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival. Similar compounds have been shown to inhibit key enzymes involved in these processes.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(6-methylbenzo[d]thiazol-2-yl)benzamide | Methyl group instead of fluorine | Moderate antibacterial activity |
| N-(3-(dimethylamino)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide | Chlorine substituent | Antimicrobial properties |
| Benzothiazole derivatives with varied substitutions | Various functional groups on benzothiazole | Diverse biological activities including anticancer |
This table illustrates how variations in substituents can influence the biological activity of benzothiazole derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiazole derivatives similar to the compound . For instance:
- Antitumor Activity : A study on 2-(4-aminophenyl)benzothiazole revealed potent antitumor properties against various cancer cell lines. This suggests that modifications in the benzothiazole structure can lead to significant differences in biological activity .
- Antimicrobial Efficacy : Research has demonstrated that certain benzothiazoles exhibit broad-spectrum antimicrobial properties, indicating that the structural features of these compounds play a crucial role in their efficacy against pathogens .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
The benzothiazole moiety is a common scaffold in medicinal chemistry. Key analogs differ in substituents at the 6-position:
- 6-Fluoro (Target Compound) : The electron-withdrawing fluorine atom may enhance binding affinity via electrostatic interactions or modulate metabolic stability .
- 6-Trifluoromethyl (EP3 348 550A1) : The trifluoromethyl group is strongly hydrophobic and electron-withdrawing, which could improve membrane permeability but reduce solubility .
Side Chain Modifications
The dimethylaminopropyl side chain in the target compound contrasts with:
Core Structure Differences
- Carboxamide vs.
- Dihydrodioxine vs. Simple Benzene (): The dihydrodioxine core’s oxygen atoms may participate in dipole interactions, unlike non-oxygenated analogs .
Spectroscopic Characterization
NMR studies () reveal that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shifts. For example, the 6-fluoro group in the target compound likely perturbs shifts in region A compared to methoxy or trifluoromethyl analogs . IR and mass spectrometry data () further highlight differences in functional group vibrations and molecular fragmentation patterns .
Physicochemical Properties
Preparation Methods
Aldehyde Intermediate Preparation
2,3-Dihydrobenzo[b]dioxine-6-carbaldehyde (CAS 29668-44-8) serves as a key precursor. A high-yield route involves:
- Condensation : Reacting 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane in the presence of potassium carbonate, yielding 65–78% of the aldehyde.
- Hydrogenation : Catalytic hydrogenation of nitro or cyano precursors using Raney Nickel under 50–55 psi H₂ at 40–45°C achieves 84.1% yield.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Aldehyde formation | K₂CO₃, 1,2-dibromoethane, DMF, 80°C | 78% | |
| Reduction | H₂ (50–55 psi), Raney Nickel, MeOH, 45°C | 84.1% |
Carboxylic Acid Activation
The aldehyde is oxidized to 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid using KMnO₄ or CrO₃ under acidic conditions. Subsequent activation via acyl chloride (SOCl₂, thionyl chloride) enables amide coupling.
Synthesis of 6-Fluorobenzo[d]thiazol-2-amine
The fluorinated benzothiazole moiety is constructed via cyclization or diazotization:
Cyclocondensation of Thioureas
Fluorinated anilines react with potassium thiocyanate (KSCN) and bromine in acetic acid to form 2-aminobenzothiazoles. For 6-fluoro substitution:
Diazotization-Coupling
An alternative route involves diazotization of 2-fluoroaniline followed by coupling with thiourea:
Amide Bond Formation: Coupling Strategies
The critical step involves linking the dihydrodioxine carboxamide to the benzothiazol-2-amine via N-alkylation and amide coupling :
Direct Amide Coupling
- Acyl Chloride Route :
- Carbodiimide-Mediated Coupling :
Reductive Amination
A one-pot method combines the aldehyde and amine in methanol with NaBH₄ at −10°C:
- Example : 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde + N-(3-(dimethylamino)propyl)-6-fluorobenzo[d]thiazol-2-amine → imine intermediate → reduction to secondary amine (81% yield).
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Acyl chloride | TEA, DCM, rt | 24 h | 72% | |
| EDCl/HOBt | DMF, 0°C | 12 h | 75% | |
| Reductive amination | NaBH₄, MeOH, −10°C | 3 h | 81% |
N-Alkylation of the Tertiary Amine Side Chain
Introducing the N-(3-(dimethylamino)propyl) group involves alkylation:
- Substrate : 6-Fluorobenzo[d]thiazol-2-amine.
- Alkylating Agent : 3-Chloro-N,N-dimethylpropan-1-amine.
- Conditions : K₂CO₃ in acetonitrile at 60°C for 8 h (yield: 65–70%).
Hydrochloride Salt Formation
The final step converts the free base to the hydrochloride salt:
- Acid Treatment : Dissolve the free base in isopropyl alcohol (IPA), add concentrated HCl (pH 0.5–1.0), and crystallize at 25–30°C.
- Purification : Filter and wash with cold IPA, yielding >98% purity.
Optimization and Challenges
- Regioselectivity : Fluorine incorporation requires careful control to avoid para/meta byproducts.
- Amine Stability : The tertiary amine is prone to oxidation; reactions require inert atmospheres (N₂/Ar).
- Scale-Up : Hydrogenation with Raney Nickel is effective for gram-scale synthesis but requires strict temperature control.
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer: Optimization involves multi-step organic synthesis with controlled reaction conditions. Key steps include:
-
Amide Coupling: Reacting 6-fluorobenzo[d]thiazol-2-amine with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid derivatives in the presence of coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
-
Purification: Recrystallization using solvent mixtures (e.g., ethanol/water) or column chromatography with gradients (e.g., ethyl acetate:hexane) to isolate the hydrochloride salt .
-
Yield Improvement: Adjusting reaction time (24–48 hours) and temperature (40–60°C) to balance conversion and side-product formation .
- Table: Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or DCM | Enhances solubility |
| Temperature | 50–60°C | Reduces side reactions |
| Catalyst | Triethylamine | Accelerates amidation |
Q. What analytical techniques confirm the structural integrity and purity of this compound?
- Methodological Answer: Structural confirmation requires:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent integration (e.g., dimethylamino protons at δ 2.2–2.5 ppm, fluorobenzo[d]thiazole aromatic signals) .
- Mass Spectrometry (MS): High-resolution MS to validate molecular weight (e.g., [M+H]⁺ at m/z 438.9) .
- X-ray Crystallography: Resolves 3D conformation, particularly for hydrochloride salt formation .
- HPLC Purity Check: >95% purity using C18 columns with UV detection at 254 nm .
Q. How can researchers address low aqueous solubility during in vitro bioassays?
- Methodological Answer:
- Salt Formation: Hydrochloride salt enhances solubility (e.g., 20–30 mg/mL in PBS) .
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain stability .
- Structural Derivatization: Introduce hydrophilic groups (e.g., sulfonate) on the dihydrobenzo[d]dioxine moiety .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer: Focus on substituent variations and biological screening:
-
Core Modifications: Replace the 6-fluorobenzo[d]thiazole with chloro/methoxy analogs to assess potency shifts .
-
Side-Chain Alterations: Compare dimethylamino propyl vs. morpholinoethyl groups for target binding affinity .
-
Bioassays: Test against cancer cell lines (e.g., MCF-7, HepG2) using IC₅₀ profiling and selectivity indices .
- Table: SAR Case Study (Antimicrobial Activity)
| Substituent | MIC (µg/mL) | Notes |
|---|---|---|
| 6-Fluoro (Parent) | 12.5 | Baseline activity |
| 6-Chloro | 8.2 | Improved potency |
| 6-Methoxy | 25.0 | Reduced efficacy |
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., MTT vs. resazurin assays) .
- Orthogonal Validation: Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
- Meta-Analysis: Cross-reference data with structural analogs (e.g., dihydrobenzo[d]dioxine derivatives) to identify trends .
Q. What strategies improve pharmacokinetics for in vivo applications?
- Methodological Answer:
- Metabolic Stability: Modify the dimethylamino group to reduce CYP450 metabolism (e.g., tert-butyl substitution) .
- Plasma Protein Binding: Assess via equilibrium dialysis; introduce fluorine atoms to lower binding .
- Pro-drug Approaches: Mask the carboxamide as an ester for enhanced oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
